molecular formula C24H22FN3O2 B11440760 ethyl 4-({[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}amino)benzoate

ethyl 4-({[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}amino)benzoate

Cat. No.: B11440760
M. Wt: 403.4 g/mol
InChI Key: DONNKEVWLHAFPC-UHFFFAOYSA-N
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Description

ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and an ethyl benzoate moiety

Preparation Methods

The synthesis of ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions for synthesizing this compound can vary, but generally involve the following:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Coupling with ethyl benzoate: The final step typically involves esterification or amidation reactions to introduce the ethyl benzoate moiety.

Chemical Reactions Analysis

ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE involves its interaction with specific molecular targets. For instance, it can bind to bacterial proteins involved in cell division, thereby inhibiting their function and leading to bacterial cell death . The fluorophenyl group enhances its binding affinity to these targets, making it more effective.

Comparison with Similar Compounds

ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE can be compared with other benzimidazole derivatives:

These compounds share similar core structures but differ in their functional groups, which can significantly impact their biological activity and applications.

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 4-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate

InChI

InChI=1S/C24H22FN3O2/c1-2-30-24(29)17-11-13-19(14-12-17)26-15-23-27-21-9-5-6-10-22(21)28(23)16-18-7-3-4-8-20(18)25/h3-14,26H,2,15-16H2,1H3

InChI Key

DONNKEVWLHAFPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F

Origin of Product

United States

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